molecular formula C5H8N2S B14296757 1H-Imidazole-4-thiol, 1,5-dimethyl- CAS No. 114980-42-6

1H-Imidazole-4-thiol, 1,5-dimethyl-

Cat. No.: B14296757
CAS No.: 114980-42-6
M. Wt: 128.20 g/mol
InChI Key: ROOBMHPGLIIPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole-4-thiol, 1,5-dimethyl- is a heterocyclic compound with the molecular formula C5H8N2S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-4-thiol, 1,5-dimethyl- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-step processes that ensure high yield and purity. These methods may include the use of microwave-assisted synthesis, which allows for efficient and rapid production of substituted imidazoles .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-4-thiol, 1,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, often facilitated by halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

1H-Imidazole-4-thiol, 1,5-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-thiol, 1,5-dimethyl- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include oxidative demethylation and other redox reactions .

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole, 1,4-dimethyl-: Another imidazole derivative with different substitution patterns.

    1H-Imidazole, 1,2-dimethyl-: Similar structure but with substitutions at different positions.

    1H-Imidazole, 1,3-dimethyl-: Another variant with unique chemical properties.

Uniqueness

1H-Imidazole-4-thiol, 1,5-dimethyl- is unique due to the presence of both thiol and dimethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

114980-42-6

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

1,5-dimethylimidazole-4-thiol

InChI

InChI=1S/C5H8N2S/c1-4-5(8)6-3-7(4)2/h3,8H,1-2H3

InChI Key

ROOBMHPGLIIPSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1C)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.